molecular formula C5H6Br2N2 B6203146 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole CAS No. 1866258-63-0

4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B6203146
CAS No.: 1866258-63-0
M. Wt: 253.9
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Description

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two bromine atoms, one attached to the pyrazole ring and the other to a methyl group. Its molecular formula is C5H6Br2N2.

Preparation Methods

The synthesis of 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-1H-pyrazole, followed by the introduction of a bromomethyl group. The reaction conditions often involve the use of bromine (Br2) and a suitable solvent such as acetic acid or dichloromethane. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar compounds to 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole include other brominated pyrazoles and methyl-substituted pyrazoles. For example:

    4-Bromo-1-methyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.

    5-Bromo-1-methyl-1H-pyrazole: Similar structure but with the bromine atom in a different position, affecting its chemical reactivity and applications.

Properties

CAS No.

1866258-63-0

Molecular Formula

C5H6Br2N2

Molecular Weight

253.9

Purity

95

Origin of Product

United States

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